molecular formula C7H5BrFIO B6286367 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene CAS No. 2383590-29-0

1-Bromo-3-fluoro-4-iodo-2-methoxybenzene

Cat. No.: B6286367
CAS No.: 2383590-29-0
M. Wt: 330.92 g/mol
InChI Key: CJJVURQFKIVOJR-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H5BrFIO It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, iodine, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Halogenation: Introducing bromine, fluorine, and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Methoxylation: Adding a methoxy group (-OCH3) to the benzene ring using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-4-iodo-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-fluoro-4-iodo-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene involves its interaction with molecular targets through various pathways. The presence of multiple halogens and a methoxy group allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene
  • 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene
  • 1-Bromo-4-iodo-2-methoxybenzene

Uniqueness

1-Bromo-3-fluoro-4-iodo-2-methoxybenzene is unique due to its specific arrangement of halogens and the methoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJVURQFKIVOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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